chromium(3+);propan-2-olate

Description

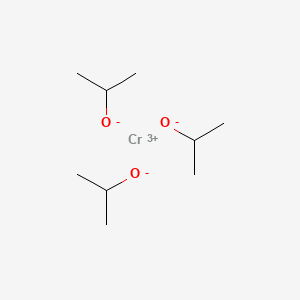

Chromium(3+);propan-2-olate (hypothetical formula: Cr(C₃H₇O)₃) is a chromium(III) alkoxide complex where chromium is coordinated with three propan-2-olate (isopropoxide) ligands. While direct references to this specific compound are absent in the provided evidence, its properties and applications can be inferred from analogous chromium(III) compounds and structurally similar metal alkoxides, such as titanium(3+) propan-2-olate (C₉H₂₁O₃Ti, CAS 22378-84-3) . Metal alkoxides like this are typically synthesized via reactions between metal halides and alcohols, serving as precursors for oxides, catalysts, or coatings. Chromium(III) alkoxides are expected to exhibit moderate solubility in organic solvents and hydrolytic sensitivity, forming chromium(III) oxide (Cr₂O₃) upon thermal decomposition .

Properties

CAS No. |

31087-39-5 |

|---|---|

Molecular Formula |

C9H21CrO3 |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

chromium(3+);propan-2-olate |

InChI |

InChI=1S/3C3H7O.Cr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

BAGFIDQDYVAODN-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cr+3] |

Other CAS No. |

31087-39-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium(3+);propan-2-olate typically involves the reaction of chromium(III) chloride with 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the chromium ion. The mixture is heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

chromium(3+);propan-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chromium(VI) compounds.

Reduction: It can be reduced back to chromium(III) compounds.

Substitution: The 2-propanol ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).

Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).

Substitution Reagents: Various organic ligands and solvents.

Major Products Formed

Oxidation: Chromium(VI) oxide (CrO3).

Reduction: Chromium(III) hydroxide (Cr(OH)3).

Substitution: Complexes with different organic ligands.

Scientific Research Applications

chromium(3+);propan-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential role in biological systems and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chromium(3+);propan-2-olate involves the interaction of the chromium ion with various molecular targets. The chromium ion can undergo redox reactions, altering its oxidation state and affecting the surrounding chemical environment. This redox activity is crucial for its catalytic properties and its role in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium(III) Oxide (Cr₂O₃)

- Synthesis : Produced via thermal decomposition of chromium salts or alkoxides, or through hydrothermal methods .

- Properties : Green crystalline solid (color varies with particle size and hydration state) , high thermal stability (>2200°C in refractory applications) , and semiconductor behavior .

- Applications : Pigments, catalysts, wear-resistant coatings, and corrosion protection .

- Environmental Stability : Cr₂O₃ is environmentally benign compared to Cr(VI) compounds, as Cr(III) forms stable, low-mobility complexes in soils .

Chromium(III) Chloride Hydroxide (CAS 68891-96-3)

- Formula: A complex hydrate with mixed ligands, C₂₀H₃₂Cl₄Cr₂F₁₇NO₉S .

- Properties : High boiling point (343.4°C) and flashpoint (161.5°C), indicative of thermal stability .

- Applications : Specialized industrial uses, though less common than Cr₂O₃ due to structural complexity.

Titanium(3+) Propan-2-olate (CAS 22378-84-3)

- Formula : C₉H₂₁O₃Ti, molar mass 225.13 g/mol .

- Properties : Liquid at room temperature, alcohol-like odor, and lower thermal stability (decomposes to TiO₂) compared to chromium analogs .

- Applications: Precursor for titanium dioxide nanomaterials and catalytic systems.

Zinc Chromite (ZnCr₂O₄)

- Synthesis: Solid-state reactions between ZnO and Cr₂O₃ .

- Properties : Spinel structure, stable in acidic environments, and gas-sensing capabilities .

- Applications : Catalysts for hydrogen production via water splitting and chemical sensors .

Key Comparison Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.